[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine
Overview
Description
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthalene ring substituted with a methoxy group and a phenyl ring substituted with three methoxy groups, connected via a methylamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine typically involves a multi-step process. One common method includes:
Starting Materials: 4-methoxynaphthalene and 3,4,5-trimethoxybenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a tubulin polymerization inhibitor, which is important in cancer treatment.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It can be used as a probe to study various biological processes, including cell division and apoptosis.
Mechanism of Action
The mechanism of action of [(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with tubulin, a protein that is essential for cell division. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxynaphthalen-1-yl)methylamine: Similar structure but lacks the trimethoxyphenyl group.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also feature the 3,4,5-trimethoxyphenyl group and have been studied for their tubulin polymerization inhibitory activity.
Uniqueness
[(4-Methoxynaphthalen-1-YL)methyl][(3,4,5-trimethoxyphenyl)methyl]amine is unique due to its dual aromatic ring system with multiple methoxy substitutions, which enhances its binding affinity and specificity for tubulin, making it a potent anticancer agent.
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-24-19-10-9-16(17-7-5-6-8-18(17)19)14-23-13-15-11-20(25-2)22(27-4)21(12-15)26-3/h5-12,23H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBUHYXWJRLCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNCC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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